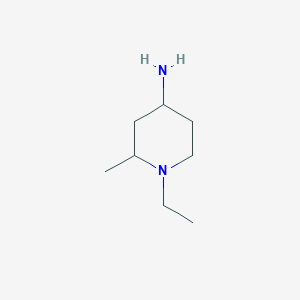

1-Ethyl-2-methylpiperidin-4-amine

Description

Historical Context and Significance of Piperidine (B6355638) Derivatives in Organic Chemistry

The history of piperidine dates back to 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. This discovery opened the door to the exploration of a new class of heterocyclic compounds. Initially, research focused on understanding the structure and reactivity of the piperidine core. Over the decades, the significance of piperidine derivatives has grown exponentially, particularly in the field of medicinal chemistry.

The versatile structure of the piperidine ring allows for the introduction of various functional groups at different positions, leading to a diverse array of compounds with a wide range of pharmacological activities. ajchem-a.com This has made piperidine a privileged scaffold in drug discovery. Many approved drugs across various therapeutic areas, including antihistamines, antipsychotics, and analgesics, incorporate the piperidine moiety. ajchem-a.com The development of synthetic methodologies to create substituted piperidines has been a major focus in organic chemistry, with techniques such as the hydrogenation of pyridine (B92270) derivatives and various cyclization strategies being continuously refined. nih.gov

Structural Characteristics of 1-Ethyl-2-methylpiperidin-4-amine

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents (the ethyl group on the nitrogen, the methyl group at C2, and the amine group at C4) can occupy either axial or equatorial positions. The preferred conformation will be the one that minimizes unfavorable steric interactions. For instance, bulky substituents generally favor the equatorial position. The N-ethyl group introduces a degree of conformational flexibility and influences the basicity of the nitrogen atom. The primary amine group at the C4 position is a key functional group that can participate in hydrogen bonding and can be readily modified to introduce other functionalities.

Below is a table summarizing the predicted properties of this compound based on its structure.

| Property | Value |

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | This compound |

| Stereocenters | 2 (C2 and C4) |

| Functional Groups | Tertiary amine, Primary amine |

| Hydrogen Bond Donors | 1 (from the primary amine) |

| Hydrogen Bond Acceptors | 2 (the two nitrogen atoms) |

Note: These properties are calculated based on the chemical structure and may vary slightly from experimentally determined values.

Overview of Research Trajectories for Alkylated Piperidinamines

Research into alkylated piperidinamines, the class of compounds to which this compound belongs, is driven by the quest for novel molecules with specific biological activities. The synthetic strategies to access these compounds are a major area of investigation. Modern synthetic methods focus on achieving high levels of stereoselectivity to produce single isomers, which is often crucial for pharmacological applications. nih.gov

The research trajectories for these compounds can be broadly categorized as follows:

Development of Novel Synthetic Methodologies: Organic chemists are continuously exploring new ways to synthesize substituted piperidines with greater efficiency and control over stereochemistry. This includes the use of catalysis, multicomponent reactions, and novel cyclization strategies. ajchem-a.com

Exploration of Pharmacological Applications: Alkylated piperidinamines are investigated for a wide range of potential therapeutic uses. The specific substitutions on the piperidine ring are designed to interact with particular biological targets, such as enzymes or receptors. The diversity of possible substitutions allows for the fine-tuning of a compound's properties to enhance its efficacy and selectivity.

Material Science Applications: The unique structural and electronic properties of some piperidine derivatives make them of interest in the field of material science, for example, as components of functional polymers or as ligands in coordination chemistry.

The study of compounds like this compound, even if not yet widespread, contributes to the ever-expanding knowledge base of piperidine chemistry and may lead to the discovery of new molecules with valuable properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10-5-4-8(9)6-7(10)2/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNBVPLRUBLMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 2 Methylpiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, would provide a detailed picture of the atomic connectivity and stereochemistry of 1-Ethyl-2-methylpiperidin-4-amine.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing effects of the neighboring nitrogen atoms and alkyl groups. The predicted proton signals are detailed in Table 1.

The ethyl group attached to the piperidine (B6355638) nitrogen would show a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The methyl group at the C2 position of the piperidine ring would likely appear as a doublet, coupled to the proton at C2. The protons on the piperidine ring itself would present as a complex series of multiplets due to their diastereotopic nature and coupling with each other. The amine (-NH₂) protons at the C4 position might appear as a broad singlet, and its chemical shift could be solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Ethyl -CH₃ | 1.0 - 1.2 | Triplet (t) | 7.0 - 7.5 |

| Ethyl -CH₂- | 2.3 - 2.6 | Quartet (q) | 7.0 - 7.5 |

| C2-CH₃ | 1.0 - 1.3 | Doublet (d) | 6.0 - 7.0 |

| C2-H | 2.5 - 2.9 | Multiplet (m) | - |

| C3-H₂ | 1.4 - 1.9 | Multiplet (m) | - |

| C4-H | 2.8 - 3.2 | Multiplet (m) | - |

| C4-NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | - |

| C5-H₂ | 1.4 - 1.9 | Multiplet (m) | - |

Note: The data presented in this table is theoretical and based on general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure. The predicted chemical shifts for each carbon are presented in Table 2.

The carbons of the N-ethyl group would appear in the upfield region. The carbons of the piperidine ring would have chemical shifts influenced by the nitrogen atom and the methyl and amine substituents. The C2 and C6 carbons, being adjacent to the nitrogen, would be shifted downfield compared to the other ring carbons. The presence of the methyl group at C2 and the amine group at C4 would further influence the chemical shifts of the neighboring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl -CH₃ | 12 - 15 |

| Ethyl -CH₂- | 45 - 50 |

| C2-CH₃ | 18 - 22 |

| C2 | 55 - 60 |

| C3 | 25 - 30 |

| C4 | 48 - 55 |

| C5 | 25 - 30 |

Note: The data presented in this table is theoretical and based on general principles of NMR spectroscopy. Actual experimental values may vary.

To confirm the assignment of protons and understand their connectivity, a two-dimensional Correlation Spectroscopy (COSY) experiment would be employed. A COSY spectrum shows correlations between protons that are coupled to each other. For this compound, the following correlations would be expected:

The ethyl -CH₂- protons would show a cross-peak with the ethyl -CH₃ protons.

The C2-H proton would show a correlation with the C2-CH₃ protons and the C3-H₂ protons.

The C4-H proton would show correlations with the C3-H₂ and C5-H₂ protons.

The protons on the piperidine ring (C3, C5, and C6) would exhibit a network of cross-peaks, helping to trace the spin system around the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and basic compounds like this compound. In positive ion mode ESI-MS, the compound is expected to be readily protonated to form the [M+H]⁺ ion.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The predicted exact mass for the protonated molecule is detailed in Table 3.

Table 3: Predicted ESI-HRMS Data for this compound

| Ion | Predicted m/z |

|---|

Note: The data presented in this table is theoretical, calculated based on the molecular formula C₈H₁₉N₂⁺. Actual experimental values should be within a few parts per million (ppm) of this value.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of synthesizing this compound, LC-MS would be crucial for monitoring the reaction progress and identifying the final product in a complex mixture.

By coupling an LC system to a mass spectrometer, a chromatogram is generated where each peak corresponds to a separated component of the mixture. The mass spectrometer then provides the mass-to-charge ratio of each component, allowing for the identification of the desired product by its molecular weight. This technique is also invaluable for detecting and identifying any impurities or byproducts formed during the synthesis.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the functional groups and molecular structure of a compound. By measuring the interaction of infrared radiation with the material, a unique molecular fingerprint can be obtained.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands indicative of its aliphatic amine and substituted piperidine structure.

Key expected FT-IR absorption bands for this compound are detailed in the table below. The N-H stretching vibrations of the primary amine are typically observed as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and methyl groups, as well as the piperidine ring, are expected in the 2850-3000 cm⁻¹ region. The N-H bending vibration is anticipated around 1590-1650 cm⁻¹. C-N stretching vibrations for both the tertiary amine within the ring and the primary amine are expected in the 1000-1250 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group Assignment |

| N-H Stretch | 3300 - 3500 | Primary Amine (NH₂) |

| C-H Stretch | 2850 - 3000 | Alkyl (CH₃, CH₂, CH) |

| N-H Bend | 1590 - 1650 | Primary Amine (NH₂) |

| C-N Stretch | 1000 - 1250 | Tertiary and Primary Amine |

This data is predictive and based on the analysis of similar amine and piperidine-containing compounds.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of a chemical compound by separating it from any potential impurities.

HPLC is a highly efficient separation technique used to identify and quantify the components of a mixture. For a basic compound like this compound, reversed-phase HPLC (RP-HPLC) is a suitable method for purity assessment.

While specific HPLC methods for this compound are not detailed in the provided search results, a general approach can be outlined based on methods for similar piperidine derivatives. nih.govtci-thaijo.org A C18 column is commonly used as the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter for the analysis of amines and should be controlled to ensure good peak shape and retention. Detection is often performed using a UV detector, although the lack of a strong chromophore in the target molecule might necessitate derivatization or the use of a more universal detector like a charged aerosol detector (CAD) or a mass spectrometer (MS).

Table 3: A General HPLC Method for Purity Analysis of Piperidine Derivatives

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (at a low wavelength, e.g., 210 nm) or Mass Spectrometry |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

These are general conditions and would require optimization for the specific analysis of this compound.

TLC is a simple, rapid, and cost-effective chromatographic technique for the qualitative analysis of a compound's purity and for monitoring the progress of a chemical reaction. khanacademy.org

For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. libretexts.org The mobile phase, or eluent, would be a mixture of a relatively non-polar solvent and a more polar solvent. Given the basic nature of the amine, a small amount of a base, such as triethylamine (B128534) or ammonia, is often added to the mobile phase to prevent streaking and improve the spot shape. Visualization of the spot can be achieved using a variety of methods, including iodine vapor or a ninhydrin (B49086) solution, which reacts with the primary amine to produce a colored spot. iitg.ac.in The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

Table 4: A General TLC Method for the Analysis of Aminopiperidines

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Dichloromethane/Methanol with a small percentage of Triethylamine) |

| Visualization | Iodine vapor or Ninhydrin stain |

| Rf Value | Dependent on the specific mobile phase composition |

These are general conditions and would require optimization for the specific analysis of this compound.

Stereochemical and Conformational Analysis of 1 Ethyl 2 Methylpiperidin 4 Amine

Conformational Dynamics of the Piperidine (B6355638) Ring System

The six-membered piperidine ring, analogous to cyclohexane (B81311), adopts non-planar conformations to alleviate angle and torsional strain. The most stable of these is the chair conformation.

The piperidine ring predominantly exists in a strain-free chair conformation. idc-online.com In this arrangement, the substituents on adjacent carbons are staggered, minimizing repulsive interactions. libretexts.org However, the chair form is in dynamic equilibrium with other, higher-energy conformations. The ring can flip from one chair form to another through a pathway involving several intermediates, including the flexible boat and twist-boat (or skew-boat) conformations. idc-online.comiupac.org

The transition from a chair to a boat conformation passes through a high-energy twist-chair form. idc-online.com The boat conformation itself is generally unstable due to eclipsing strain and unfavorable "flagpole" interactions between hydrogens or substituents at the 1 and 4 positions. libretexts.org This instability is partially relieved in the twist-boat conformation, which is passed through during the interconversion of two boat forms. iupac.org

While the chair form is the most stable for piperidine itself, the energy difference with the twist-boat conformation can be relatively small. For certain substituted piperidines, particularly those with bulky or electron-withdrawing groups on the nitrogen atom, the twist-boat conformation can become significantly populated. nih.govresearchgate.netrsc.org For instance, in some N-acylpiperidines with a substituent at the 2-position, the twist-boat conformation is calculated to be only around 1.5 kcal/mol less favorable than the chair conformation. nih.govresearchgate.net Similarly, N-nitroso derivatives may exist in an equilibrium mixture that includes boat forms. ias.ac.in In the case of a 2,4-disubstituted N-Boc piperidine, the lowest energy state may be a twist-boat conformation where both substituents occupy pseudo-equatorial positions to avoid other strains. rsc.org

| Conformation | Relative Energy (kcal/mol) - Cyclohexane | Key Features |

|---|---|---|

| Chair | 0 | Most stable; staggered bonds; minimal strain. idc-online.com |

| Twist-Boat | ~5.5 | More stable than boat; reduced flagpole and eclipsing strain. libretexts.org |

| Boat | ~6.9 | Unstable; flagpole interactions and eclipsing strain. libretexts.org |

| Half-Chair/Twist-Chair | ~10.8 | Transition state for chair-boat interconversion; high strain. idc-online.com |

Note: Energy values are for the parent cyclohexane ring and serve as a general reference for the piperidine system.

The piperidine ring is not locked into a single chair conformation but undergoes a rapid "ring flip" or chair-chair interconversion at room temperature. youtube.com During this process, axial substituents become equatorial, and equatorial substituents become axial. youtube.com The energy barrier for this inversion in the parent cyclohexane ring is approximately 11 kcal/mol, which allows for about 100,000 inversions per second at ambient temperatures. libretexts.org This dynamic equilibrium is a critical feature of the piperidine ring's behavior.

In addition to ring inversion, piperidine derivatives also exhibit nitrogen inversion, where the lone pair of electrons on the nitrogen atom rapidly inverts its orientation. This process is distinct from the ring inversion of the carbon framework. rsc.orgacs.org The barrier to nitrogen inversion and the relative stability of the invertomers are influenced by the nature of the N-substituent.

Influence of Substituent Effects on Piperidine Ring Conformation

The presence of ethyl, methyl, and amine groups on the 1-Ethyl-2-methylpiperidin-4-amine ring introduces specific steric and stereoelectronic effects that dictate the preferred conformation and the orientation of these substituents.

The substituent on the nitrogen atom plays a pivotal role in determining the conformational landscape of the piperidine ring. Electron-withdrawing groups, such as N-nitroso or N-acyl groups, can significantly alter the geometry at the nitrogen atom, increasing its sp² character through conjugation. ias.ac.inacs.org This change in hybridization can lead to a preference for conformations, including boat or twist-boat forms, that would otherwise be unfavorable. ias.ac.in

The choice of an N-substituent can dramatically influence the stability of adjacent groups. For example, a bulky N-tert-butoxycarbonyl (Boc) group can introduce significant steric strain with a substituent at the C2 position, a phenomenon known as A(1,3) strain, which will be discussed later. rsc.org This interaction can force the C2 substituent into an otherwise less-favored axial position. rsc.org Computational studies on various N-substituted piperidines have validated these conformational preferences, showing good correlation with experimental NMR data. researchgate.net

For monosubstituted rings, there is a strong preference for the substituent to occupy the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). libretexts.org The energetic cost of placing a methyl group in an axial position, known as its "A-value," is approximately 1.7 kcal/mol. libretexts.org

In this compound, the situation is more complex due to multiple substitutions. The 4-amino group would generally be expected to prefer an equatorial orientation. However, the conformational preference of the 2-methyl group is dictated by a balance of forces, including its own inherent preference for the equatorial position and its interaction with the N-ethyl group.

A critical factor governing the conformation of 2-substituted piperidines is allylic strain, also known as A(1,3) strain. This type of strain arises from steric repulsion between a substituent on one end of a double bond and an allylic substituent at the other end. wikipedia.org In N-substituted piperidines, a "pseudoallylic" system can be established when the nitrogen atom acquires partial sp² character, for instance, through conjugation with an acyl or aryl group. nih.govacs.org This flattens the geometry around the nitrogen, creating a plane.

This planarity leads to steric repulsion between the N-substituent and a substituent at the C2 position. To alleviate this strain, the C2-substituent is often forced into an axial orientation. nih.govrsc.orgacs.org This effect can be so pronounced that it overrides the typical preference for an equatorial position. Studies on N-acyl-2-methylpiperidines have shown that the axial conformer can be favored by as much as 3.2 kcal/mol. nih.govresearchgate.net This pseudoallylic strain is a dominant factor in controlling the diastereoselectivity of reactions and the conformational preferences of many piperidine-containing molecules. nih.govacs.org

| N-Substituted 2-Methylpiperidine | Favored Conformation for 2-Methyl Group | ΔG (Axial - Equatorial) (kcal/mol) | Reference |

|---|---|---|---|

| N-Acylpiperidines (general) | Axial | up to -3.2 | nih.govacs.org |

| N-Phenylpiperidines (general) | Axial (modestly favored) | - | nih.gov |

| N-Boc-2-methylpiperidine | Axial | - | rsc.org |

| 1-(2-methyl-1-piperidyl)ethanone | Axial | -3.2 | nih.gov |

| N,2-dimethylpiperidine-1-carboxamide | Axial | -2.1 | nih.gov |

A negative ΔG indicates that the axial conformer is more stable than the equatorial conformer.

Chirality and Stereoisomerism of this compound

This compound possesses two chiral centers at the C2 and C4 positions of the piperidine ring. This gives rise to the possibility of four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These stereoisomers can be grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images. The relative orientation of the ethyl and methyl groups to the amine group (cis or trans) further defines the diastereomeric relationship.

Enantioselective Synthesis and Resolution Strategies

The controlled synthesis of specific stereoisomers of substituted piperidines is a significant challenge in organic chemistry. Ideally, enantioselective synthesis aims to produce a single enantiomer, thereby avoiding the need for separating a racemic mixture. While specific methods for the enantioselective synthesis of this compound are not extensively documented in publicly available literature, general strategies for related structures provide a conceptual framework.

General Approaches to Enantioselective Synthesis of Substituted Piperidines:

| Strategy | Description | Key Considerations |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine ring with a predefined stereochemistry. | The availability of appropriate chiral precursors can be a limiting factor. |

| Asymmetric Catalysis | Employment of chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as asymmetric hydrogenation, hydroformylation, or Michael additions, to create the chiral centers on the piperidine ring. | The development of highly efficient and selective catalysts for specific substitution patterns is an active area of research. |

| Enzymatic Resolution | Use of enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | The efficiency and selectivity of the enzyme for the specific substrate are crucial. |

Resolution of Racemic Mixtures:

In the absence of a direct enantioselective synthesis, the separation of a racemic mixture of this compound into its constituent enantiomers would be necessary. Common resolution strategies include:

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral resolving agent (a chiral acid) to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization.

Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to physically separate the enantiomers based on their differential interactions with the CSP.

Spectroscopic Differentiation of Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts and coupling constants of the protons on the piperidine ring are highly sensitive to their stereochemical environment. For instance, the coupling constants between adjacent protons (e.g., H2-H3, H3-H4, H4-H5) can provide information about the dihedral angles and thus the conformation of the ring (chair, boat, or twist-boat) and the relative orientation of the substituents (axial or equatorial). Diastereomers will exhibit distinct ¹H NMR spectra.

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring and the substituents are also influenced by their stereochemistry. Diastereomers will show different sets of signals in their ¹³C NMR spectra.

Infrared (IR) Spectroscopy:

Chemical Reactivity and Reaction Mechanisms Involving 1 Ethyl 2 Methylpiperidin 4 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amino group in 1-Ethyl-2-methylpiperidin-4-amine makes it a potent nucleophile, readily participating in a variety of chemical transformations.

Bimolecular nucleophilic substitution (SN2) reactions are a fundamental class of reactions in organic chemistry where a nucleophile attacks an electrophilic carbon atom, resulting in the displacement of a leaving group. libretexts.orgmasterorganicchemistry.com The reaction proceeds in a single, concerted step, meaning the bond formation between the nucleophile and the carbon, and the bond cleavage between the carbon and the leaving group occur simultaneously. libretexts.org This mechanism leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the substrate. masterorganicchemistry.com Several factors influence the reactivity of the nucleophile in an SN2 reaction, including its basicity, polarizability, and the steric hindrance around the nucleophilic center. nih.gov For amine nucleophiles, their reactivity generally correlates with their basicity, with more basic amines being more nucleophilic. However, steric hindrance can significantly impact this trend. nih.gov

Table 1: Factors Influencing SN2 Reactivity of this compound

| Factor | Influence on Reactivity | Rationale |

| N-Ethyl Group | Increases | Electron-donating inductive effect enhances the nucleophilicity of the amino group. |

| 2-Methyl Group | Decreases | Steric hindrance can impede the approach of the nucleophile to the electrophilic substrate. |

| 4-Amino Group | Site of Reaction | The primary amine is the most nucleophilic site in the molecule for SN2 reactions. |

Acylation Reactions

Acylation is a process that involves the introduction of an acyl group (-C(O)R) into a compound. For amines, this typically results in the formation of an amide. researchgate.net The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate), leading to the formation of a stable amide bond. researchgate.net

The reactivity in acylation reactions is influenced by the nucleophilicity of the amine and the electrophilicity of the acylating agent. Given the secondary amine nature of the 4-amino group, this compound is expected to readily undergo acylation. The reaction conditions can be optimized to achieve high yields of the corresponding amide.

Sulfonylation Reactions

Sulfonylation is a similar reaction where a sulfonyl group (-S(O)₂R) is introduced, typically by reacting an amine with a sulfonyl chloride to form a sulfonamide. researchgate.net This reaction is the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. nih.gov As a secondary amine, this compound would be expected to react with a sulfonyl chloride to form a sulfonamide. The resulting sulfonamide would not have an acidic proton on the nitrogen atom and would therefore be insoluble in aqueous alkali, a characteristic feature of sulfonamides derived from secondary amines. nih.gov

Modern, more environmentally friendly methods for sulfonylation have been developed, such as using microwave irradiation under solvent- and catalyst-free conditions, which can lead to excellent yields in shorter reaction times.

Table 2: Expected Products of Acylation and Sulfonylation of this compound

| Reactant | Reaction Type | Expected Product |

| Acetyl Chloride | Acylation | N-(1-Ethyl-2-methylpiperidin-4-yl)acetamide |

| Benzenesulfonyl Chloride | Sulfonylation | N-(1-Ethyl-2-methylpiperidin-4-yl)benzenesulfonamide |

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The reaction of primary amines with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. wjpsonline.comlibretexts.org This reaction is a nucleophilic addition to the carbonyl group followed by an elimination of water. nih.gov The mechanism involves the initial attack of the amine nucleophile on the electrophilic carbonyl carbon to form a carbinolamine intermediate. nih.gov This is followed by an acid-catalyzed dehydration to yield the imine. wjpsonline.comyoutube.com

The pH of the reaction medium is a critical factor in Schiff base formation. The reaction is generally fastest at a mildly acidic pH (around 4-5). libretexts.org At high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, making it a poor leaving group. At very low pH, the amine nucleophile is protonated to form an ammonium (B1175870) salt, which is no longer nucleophilic. libretexts.org

This compound, possessing a primary amino group, is expected to react with aldehydes and ketones to form the corresponding imine. The rate of this reaction will be influenced by the steric and electronic nature of the carbonyl compound. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

Table 3: General Reaction Scheme for Imine Formation

| Reactants | Intermediate | Product |

| This compound + Aldehyde/Ketone | Carbinolamine | Imine (Schiff Base) + Water |

The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing the water that is formed, for instance, by azeotropic distillation. youtube.com

Oxidation Pathways and Kinetics of Piperidinamines

The oxidation of piperidine (B6355638) derivatives can lead to a variety of products, depending on the oxidant used and the reaction conditions. The presence of the N-ethyl group and the secondary amino group in this compound provides multiple sites for oxidative transformation.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can oxidize amines. libretexts.orglanxess.com The oxidation of amines by permanganate is a complex process, and the products formed depend on the structure of the amine and the reaction conditions (pH, temperature, solvent). sci-hub.se The oxidation of secondary amines can lead to the formation of N-oxides, imines, or cleavage of the carbon-nitrogen bond.

In the case of this compound, the tertiary nitrogen of the piperidine ring and the primary amino group at the 4-position are both susceptible to oxidation. The permanganate ion can attack the nitrogen atom, leading to the formation of an N-oxide. Alternatively, oxidation can occur at the carbon atoms adjacent to the nitrogen, potentially leading to ring opening or the formation of lactams.

Mechanistic studies of permanganate oxidations often suggest the involvement of intermediate manganese species, such as Mn(V) and Mn(III). libretexts.orgsci-hub.se The reaction can proceed through a variety of pathways, including hydride abstraction, electron transfer, or the formation of a cyclic intermediate. masterorganicchemistry.com For alkyl-substituted aromatic compounds, it is thought that the initial step involves the abstraction of a hydrogen atom in a free-radical reaction. masterorganicchemistry.com

The oxidation of amines can be influenced by the presence of catalysts. Transition metal complexes are often used to catalyze oxidation reactions, allowing for milder reaction conditions and improved selectivity. nih.gov For example, gold nanoparticles supported on ceria (Au/CeO₂) have been shown to be effective catalysts for the aerobic dehydrogenative aromatization of cyclohexanones with secondary amines. acs.org

In the context of this compound, catalytic oxidation could potentially offer a more controlled and selective route to specific oxidation products compared to strong, non-selective oxidants like permanganate. The choice of catalyst and reaction conditions would be crucial in directing the oxidation towards a desired product, such as a specific N-oxide or a dehydrogenated derivative. For instance, selective piperidine synthesis can be achieved through iodine-catalyzed C-H amination under visible light. scispace.com Furthermore, palladium-catalyzed reactions are also utilized in the synthesis and functionalization of piperidine derivatives. nih.govnih.gov

Table 4: Potential Oxidation Products of this compound

| Oxidation Site | Potential Product(s) |

| Piperidine Nitrogen (N1) | This compound N-oxide |

| Amino Group Nitrogen (N4) | Nitroso or Nitro derivative |

| C-H bonds adjacent to N1 | Lactam or ring-opened products |

Determination of Reaction Order, Rate Laws, and Activation Parameters

There is no publicly available information from experimental studies that would allow for the determination of the reaction order, rate laws, or activation parameters for reactions involving this compound.

Furthermore, by conducting these kinetic experiments at different temperatures, the activation energy (Ea) and other activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, could be calculated using the Arrhenius and Eyring equations. These parameters provide insight into the energy barrier of the reaction and the molecular arrangement of the transition state.

Without such studies, any discussion of the specific reaction kinetics of this compound would be entirely theoretical.

Acid-Base Properties and Protonation Equilibria

Specific experimental or computational data on the acid-base properties and protonation equilibria of this compound are not available in the public domain.

This compound possesses two nitrogen atoms, the tertiary amine within the piperidine ring and the primary amine at the 4-position. Both of these nitrogen atoms are basic and can be protonated. The basicity of these amines, quantified by their pKa values, would be influenced by the electronic and steric effects of the ethyl and methyl substituents on the piperidine ring.

The protonation equilibria would involve the following steps:

First Protonation: The more basic of the two nitrogen atoms would be protonated first. It is likely that the exocyclic primary amine is more sterically accessible and thus might be the initial site of protonation, though the electronic effect of the N-ethyl group on the ring nitrogen's basicity is also a key factor.

Second Protonation: At a much lower pH, the second nitrogen atom would be protonated.

To accurately determine the pKa values for these protonation steps, experimental methods such as potentiometric or spectrophotometric titration would be necessary. Computational chemistry could also provide theoretical pKa predictions. In the absence of such data, a precise description of the protonation equilibria and the species distribution as a function of pH cannot be constructed.

A comparative analysis with known pKa values of structurally similar piperidines could offer an estimation, but this would not constitute the specific, research-based findings required for a detailed scientific article on this compound.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 2 Methylpiperidin 4 Amine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. researchgate.net For 1-Ethyl-2-methylpiperidin-4-amine, DFT calculations are employed to predict a variety of properties, from its three-dimensional structure to its electronic and vibrational characteristics. These calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to provide a robust theoretical framework. nih.gov

Molecular Geometry Optimization and Structural Prediction

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. espublisher.com For the piperidine (B6355638) ring, this involves establishing the most stable chair conformation and the equatorial or axial positioning of its substituents. The ethyl group on the nitrogen, the methyl group at position 2, and the amine group at position 4 introduce stereochemical complexity. DFT optimization reveals the most plausible spatial arrangement of these groups, which is crucial for understanding its interaction with other molecules. The optimized geometry confirms that the ground state structure is a true minimum on the potential energy surface, verified by the absence of imaginary frequencies in vibrational calculations. irjweb.com

Table 1: Predicted Structural Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-N (ring) | 1.47 | C-N-C (ring) | 111.5 |

| C-C (ring) | 1.54 | C-C-C (ring) | 110.8 |

| N-C (ethyl) | 1.48 | H-N-H (amine) | 107.5 |

Vibrational Frequency Calculations and Spectral Assignments

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. researchgate.net These calculations identify the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. nih.gov The predicted frequencies and intensities can be correlated with experimental FT-IR and FT-Raman spectra, aiding in the assignment of spectral bands to particular functional groups. For instance, characteristic frequencies for N-H stretching of the amine group, C-H stretching of the ethyl and methyl groups, and various vibrations of the piperidine ring can be precisely identified. Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of the vibrational modes. nih.gov

Table 2: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3450, 3360 | Asymmetric & Symmetric stretching of amine |

| C-H Stretch | 2970-2850 | Stretching of ethyl, methyl, and ring CH₂ |

| N-H Bend | 1620 | Scissoring motion of the amine group |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netpjoes.com For this compound, the HOMO is typically localized on the electron-rich amine group, while the LUMO is distributed across the piperidine ring and its substituents. This analysis helps in predicting how the molecule will interact with other chemical species. pjoes.com

Table 3: FMO Energetics and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | 0.95 |

| Energy Gap (ΔE) | 6.80 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | -0.95 |

| Chemical Hardness (η) | 3.40 |

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates electron-rich (negative potential) regions and blue signifies electron-deficient (positive potential) areas. deeporigin.com In this compound, the most negative potential (red) is concentrated around the nitrogen atom of the primary amine group due to the lone pair of electrons, identifying it as a site for electrophilic attack. The hydrogen atoms of the amine group exhibit a positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Shift (ppm) | Atom Group | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C (Ethyl-CH₂) | 52.3 | H (Ethyl-CH₂) | 2.55 |

| C (Ethyl-CH₃) | 12.1 | H (Ethyl-CH₃) | 1.10 |

| C2 (Ring) | 58.9 | H (Ring-CH) | 2.90 |

| C4 (Ring) | 49.8 | H (Amine-NH₂) | 1.85 |

Topological Analyses of Electron Density (e.g., ELF, LOL, ALIE, RDG)

Topological analyses of the electron density provide a deeper understanding of the chemical bonding within a molecule. gla.ac.uk The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to partition the molecule into atomic basins and to characterize the nature of chemical bonds through bond critical points. researchgate.net

Other related analyses include:

Electron Localization Function (ELF) and Localization-Opposed Locator (LOL): These functions reveal regions of high electron localization, which are indicative of covalent bonds, lone pairs, and atomic shells.

Average Local Ionization Energy (ALIE): This maps the energy required to remove an electron at any point on the molecular surface, highlighting the most reactive sites.

Reduced Density Gradient (RDG): This method is used to visualize and characterize non-covalent interactions within the molecule, such as hydrogen bonds and steric repulsions. tandfonline.com

For this compound, these analyses would characterize the covalent nature of the C-C, C-N, and C-H bonds, identify the lone pair electrons on the nitrogen atoms, and potentially reveal weak intramolecular hydrogen bonding involving the amine group. unito.it

Non-Linear Optical (NLO) Property Calculations

No data is available regarding the non-linear optical property calculations for this compound.

Reaction Mechanism Modeling and Transition State Characterization

There are no available studies on the reaction mechanism modeling or transition state characterization of this compound.

Chemical Transformations and Derivatization of 1 Ethyl 2 Methylpiperidin 4 Amine

Derivatization at the Primary Amine Moiety

The primary amine group at the C4 position of 1-Ethyl-2-methylpiperidin-4-amine is the most reactive site for derivatization. Standard reactions for primary amines can be readily applied to introduce a wide variety of functional groups, significantly altering the molecule's properties.

Acylation and Sulfonylation: The primary amine can react with acylating agents like acid chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for building larger structures. For instance, the coupling of a piperidine (B6355638) amine with a carboxylic acid using activating agents like HBTU and HOBt is a common method to form amide bonds. mdpi.com

Alkylation: The primary amine can undergo alkylation with alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination, which involves the formation of an intermediate imine followed by reduction with an agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride, is a widely used method to form secondary or tertiary amines. nih.gov For example, secondary amines can be prepared by the reductive alkylation of a primary amine with aldehydes using NaBH(OAc)₃ as the reducing agent. nih.gov

Urea and Carbamate (B1207046) Formation: Reaction with isocyanates leads to the formation of ureas, while reaction with chloroformates yields carbamates. These functional groups are prevalent in many biologically active compounds. For example, ethyl chloroformate can be used to introduce an ethyl carbamate group onto a piperidine nitrogen. google.com

The choice of derivatization reagent allows for the systematic modification of the molecule's properties, which is a key strategy in drug discovery. A variety of derivatizing agents, such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), are used to create stable derivatives for analysis or to build new molecular entities. thermofisher.comsigmaaldrich.com

Synthesis of Hydrochloride and Other Salt Forms

As a basic compound, this compound readily forms salts when treated with acids. The formation of a salt, most commonly the hydrochloride salt, is a standard procedure to improve the handling, stability, and solubility of amine-containing compounds. researchgate.net

The synthesis typically involves dissolving the free base form of the amine in a suitable organic solvent, such as ethanol (B145695), diethyl ether, or dioxane, and then adding a solution of the desired acid (e.g., hydrochloric acid in ethanol or dioxane). rsc.org The resulting salt often precipitates from the solution and can be isolated by filtration. rsc.org This process can also serve as a purification step. google.com Besides hydrochloride, other acid addition salts can be prepared using acids like sulfuric, phosphoric, maleic, or fumaric acid to afford salts with different physicochemical properties. google.com

| Salt Formation Reaction |

| Starting Material |

| Reagent |

| Solvent |

| Product |

| Procedure |

Incorporation into Complex Molecular Architectures as a Core Scaffold

The substituted piperidine motif is a highly valued scaffold in medicinal chemistry due to its prevalence in a vast number of pharmaceuticals and natural products. acs.orgchemrevlett.com this compound, with its distinct substitution pattern and reactive primary amine, serves as an excellent starting point or intermediate for constructing more complex and functionally diverse molecules. mdpi.comnih.gov

The versatility of the 4-aminopiperidine (B84694) scaffold is demonstrated by its use in creating libraries of compounds for high-throughput screening, leading to the discovery of molecules with novel biological activities, such as inhibitors of Hepatitis C virus assembly. nih.gov The ability to readily modify the amine and potentially the piperidine ring itself allows chemists to systematically explore the structure-activity relationships of new compound series. nih.gov

Applications of 1 Ethyl 2 Methylpiperidin 4 Amine in Advanced Organic Synthesis and Chemical Biology Research

Utility as a Versatile Synthetic Building Block

1-Ethyl-2-methylpiperidin-4-amine serves as a crucial building block in the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. The piperidine (B6355638) motif is a common core in a vast number of biologically active compounds and approved drugs. mdpi.comijnrd.org The presence of the primary amine at the 4-position and the ethyl group at the 1-position of this compound provide two distinct points for chemical modification, allowing for the divergent synthesis of a library of compounds from a single, readily available starting material.

The primary amine functionality is a key reactive handle for a variety of chemical transformations. It can readily undergo reactions such as acylation, alkylation, arylation, and sulfonylation to introduce a wide range of substituents. These reactions are fundamental in creating diverse chemical libraries for drug discovery programs. For instance, the amine can be acylated with various carboxylic acids or their derivatives to form amides, a common functional group in many pharmaceutical agents. Similarly, reaction with sulfonyl chlorides yields sulfonamides, another important pharmacophore. mdpi.com

Role as an Intermediate in the Synthesis of Specialty Chemicals and Agrochemicals

Beyond its use as a building block in medicinal chemistry, this compound and related piperidine derivatives serve as key intermediates in the synthesis of specialty chemicals and agrochemicals. ijnrd.org The piperidine scaffold is found in a number of pesticides and herbicides. The specific substitution pattern of this compound can be exploited to synthesize targeted agrochemicals with desired biological activities and improved environmental profiles.

The synthesis of these specialty chemicals often involves the transformation of the amine functionality into other chemical groups or the use of the piperidine ring as a scaffold to attach other pharmacophores. For example, the primary amine can be converted into a variety of other functional groups, such as isocyanates or isothiocyanates, which are themselves versatile intermediates for the synthesis of ureas, thioureas, and other heterocyclic compounds with potential agrochemical applications.

Design of Analogs for Structure-Activity Relationship (SAR) Studies in Chemical Biology (emphasizing chemical design principles)

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and chemical biology research. These studies involve the systematic modification of a lead compound to understand how changes in its chemical structure affect its biological activity. This compound provides an excellent scaffold for such studies due to its multiple points of diversification.

The chemical design principles for SAR studies using this scaffold would focus on systematically exploring the chemical space around the piperidine core. Key modifications would include:

Modification of the 4-amino group: The primary amine can be acylated with a library of carboxylic acids to explore the effect of different substituents on activity. The size, shape, and electronic properties of these substituents can be varied to probe the binding pocket of the target protein. For example, one could introduce aromatic, aliphatic, and heterocyclic groups to understand the steric and electronic requirements for optimal binding.

Modification of the 1-ethyl group: The ethyl group on the piperidine nitrogen can be replaced with other alkyl or aryl groups to investigate the impact of this substituent on activity and selectivity. This can provide insights into the hydrophobic and steric tolerance of the binding site.

Modification of the piperidine ring: While more synthetically challenging, modifications to the piperidine ring itself, such as the introduction of additional substituents or the alteration of the ring conformation, can provide valuable information about the optimal shape of the ligand.

A hypothetical SAR study could involve the synthesis of a series of analogs of a lead compound containing the this compound core. The biological activity of these analogs would then be evaluated in a relevant assay. The data from these assays would be used to build a model of the pharmacophore, which is the essential set of structural features required for biological activity. This model can then be used to design more potent and selective compounds. For example, if it is found that a bulky, hydrophobic group at the 4-position enhances activity, this would suggest that the binding pocket has a large, hydrophobic region that can be targeted for further optimization. nih.gov

The following table illustrates a hypothetical SAR study design for analogs of this compound:

| Analog | R1 (at N-1) | R2 (at C-4 Amino) | Rationale for Design |

| Parent | Ethyl | H | Baseline compound |

| Analog 1 | Methyl | H | Investigate effect of smaller N-alkyl group |

| Analog 2 | Propyl | H | Investigate effect of larger N-alkyl group |

| Analog 3 | Ethyl | Acetyl | Introduce small, neutral substituent at C-4 |

| Analog 4 | Ethyl | Benzoyl | Introduce bulky, aromatic substituent at C-4 |

| Analog 5 | Ethyl | 4-Chlorobenzoyl | Probe electronic effects at C-4 |

| Analog 6 | Ethyl | Cyclohexylcarbonyl | Explore effect of alicyclic substituent at C-4 |

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The chiral nature of this compound makes it a promising candidate for development as a chiral auxiliary or a ligand for asymmetric catalysis. wikipedia.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

This compound could potentially be used as a chiral auxiliary by attaching it to a carboxylic acid or another functional group. The stereocenter at the 2-position of the piperidine ring could then direct the approach of a reagent to one face of the molecule, leading to the formation of one enantiomer of the product in excess. The ease of attachment and removal of the auxiliary is a key consideration in its design. sigmaaldrich.comresearchgate.net

In the field of asymmetric catalysis, chiral ligands are used to modify the properties of a metal catalyst, enabling it to catalyze a reaction with high enantioselectivity. The nitrogen atoms in this compound can act as coordination sites for a metal center. The chiral environment created by the substituted piperidine ring could then influence the binding of the substrate to the metal, leading to a stereoselective transformation. researchgate.netnih.gov

The development of new chiral ligands is an active area of research, and there is a constant demand for new and efficient ligands for a variety of asymmetric transformations. The modular nature of this compound, with its potential for modification at both the N-1 and C-4 positions, makes it an attractive platform for the design of new chiral ligands. By systematically varying the substituents at these positions, it may be possible to fine-tune the steric and electronic properties of the ligand to achieve high enantioselectivity in a particular catalytic reaction.

The following table lists some potential applications of this compound in asymmetric synthesis:

| Application | Role of this compound | Potential Reaction |

| Chiral Auxiliary | Stereodirecting group | Asymmetric alkylation, aldol (B89426) reaction, Diels-Alder reaction |

| Chiral Ligand | Coordination to a metal catalyst | Asymmetric hydrogenation, hydrosilylation, C-C bond formation |

Q & A

Q. What are the common synthetic routes for 1-Ethyl-2-methylpiperidin-4-amine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is typically synthesized via alkylation of a piperidin-4-amine precursor. For example, N-substituted piperidine derivatives can undergo alkylation with ethyl halides under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like acetonitrile or DMF . Optimization strategies include:

- Temperature control : Reactions at 60–80°C minimize side products.

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity.

A comparative study of similar compounds achieved yields up to 85% by adjusting stoichiometry and reaction time .

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Acetonitrile | 60–85% |

| Base | K₂CO₃ | 70–80% |

| Reaction Time | 12–24 hours | 65–78% |

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Prioritize ¹H NMR signals for ethyl (δ 1.0–1.5 ppm, triplet) and methyl groups (δ 1.2–1.4 ppm, singlet). ¹³C NMR should show piperidine carbons (δ 40–60 ppm) and alkyl substituents .

- HPLC : Reverse-phase methods using C18 columns with acetonitrile/water (70:30) and 0.1% phosphoric acid achieve baseline separation (retention time: ~8.2 min) .

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ peaks matching theoretical molecular weights (e.g., 156.16 g/mol).

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| Newcrom R1 | MeCN/H₂O/H₃PO₄ (70:30:0.1) | 1.0 mL/min | UV 254 nm |

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) of this compound derivatives for biological target modulation?

- Methodological Answer :

- Analog Synthesis : Replace ethyl/methyl groups with bulkier substituents (e.g., benzyl, cyclopropyl) to study steric effects .

- Biological Assays : Test analogs against target receptors (e.g., neurotransmitter receptors) using radioligand binding assays or functional cAMP assays.

- Computational Docking : Use software like AutoDock to model interactions with receptor active sites. For example, piperidine nitrogen may form hydrogen bonds with Asp113 in serotonin receptors .

Q. What strategies are recommended for resolving discrepancies in spectral data during structural elucidation of piperidine derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw NMR simulation).

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity. For oxidation byproducts (e.g., N-oxide derivatives), employ LC-MS to identify degradation patterns .

- Parameter Adjustments : In HPLC, vary mobile phase pH (replace H₃PO₄ with HCOOH for MS compatibility) to resolve co-eluting peaks .

Q. How does the choice of mobile phase affect the chromatographic separation of this compound and its byproducts?

- Methodological Answer : Mobile phase composition critically impacts resolution:

- Acetonitrile Ratio : Increasing MeCN (60% → 80%) reduces retention time but may compromise peak symmetry.

- Acid Additives : Phosphoric acid (0.1%) improves peak sharpness, while formic acid (0.1%) enhances MS compatibility but may broaden peaks .

- Ion-Pair Reagents : Add heptafluorobutyric acid (5 mM) to separate charged impurities.

| Condition Adjustment | Effect on Separation |

|---|---|

| MeCN increased by 10% | Retention time ↓ 15% |

| H₃PO₄ replaced with HCOOH | Peak broadening ↑ 20% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.